

physicochemical properties of 2-(Methylthio)nicotinic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Methylthio)nicotinic acid

Cat. No.: B186358

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **2-(Methylthio)nicotinic Acid**

Introduction

2-(Methylthio)nicotinic acid is a heterocyclic compound derived from nicotinic acid (Vitamin B3). As a member of the pyridine carboxylic acid family, it holds significant interest for researchers in medicinal chemistry and drug development. The introduction of a methylthio (-SCH₃) group at the 2-position of the pyridine ring profoundly influences the molecule's electronic and steric properties compared to its parent compound, nicotinic acid. These modifications can alter biological activity, metabolic stability, and pharmacokinetic profiles, making a thorough understanding of its physicochemical properties essential for its potential application as a pharmaceutical intermediate or a pharmacologically active agent.^{[1][2]}

This guide provides a detailed examination of the core physicochemical properties of **2-(Methylthio)nicotinic acid**. It is designed for researchers, scientists, and drug development professionals, offering not only quantitative data but also the underlying scientific principles and validated experimental protocols for their determination. The methodologies described are grounded in standard pharmaceutical practices, ensuring reliability and reproducibility.

Molecular Structure and Identification

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. The structural and identification parameters for **2-(Methylthio)nicotinic acid** are

summarized below.

Table 1: Molecular Identifiers for **2-(Methylthio)nicotinic Acid**

Identifier	Value	Source
IUPAC Name	2-(methylsulfanyl)pyridine-3-carboxylic acid	[1] [3]
CAS Number	74470-23-8	[3] [4] [5] [6]
Molecular Formula	C ₇ H ₇ NO ₂ S	[3] [4] [5] [6]
Molecular Weight	169.20 g/mol	[1] [3] [6]
Canonical SMILES	CSC1=C(C=CC=N1)C(=O)O	[1] [7]
InChI Key	COPSJQVPEUUOKY-UHFFFAOYSA-N	[1] [3] [7]
Appearance	White to off-white crystals or powder	[2] [4]

Melting Point

The melting point is a critical parameter for assessing the purity and solid-state characteristics of a crystalline compound. A sharp and defined melting range is indicative of high purity.

Table 2: Reported Melting Point of **2-(Methylthio)nicotinic Acid**

Property	Value	Source
Melting Point	213.5 – 219.5 °C	[2] [3] [4] [8]

Significance in Research and Development

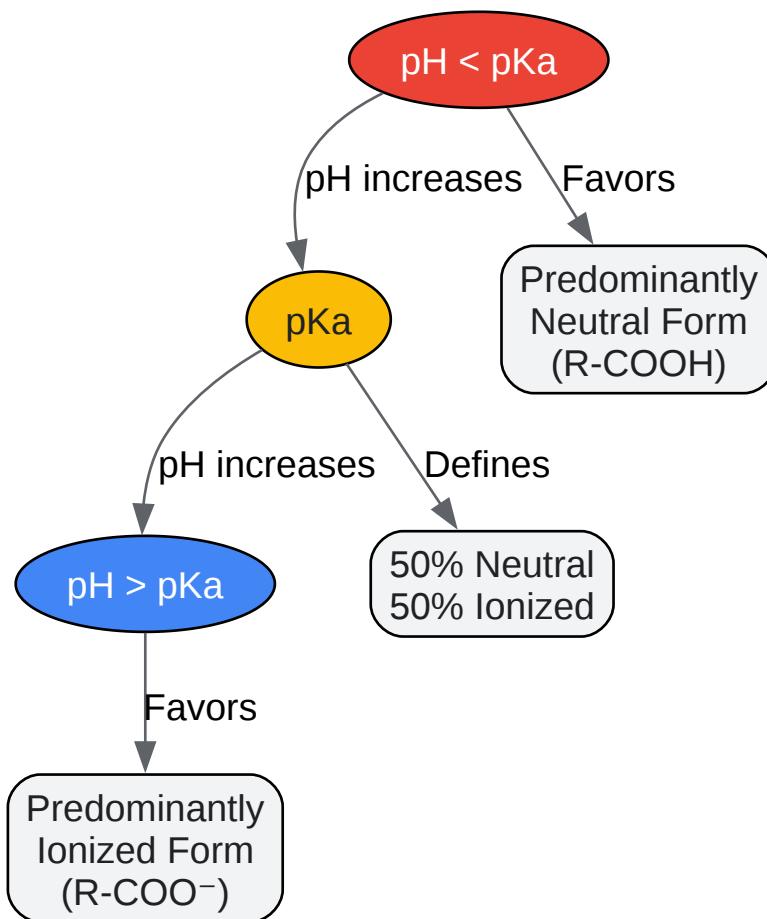
The melting point provides a preliminary indication of a compound's identity and purity. In drug development, it influences decisions related to formulation, such as milling and compaction, and is a key parameter in pre-formulation studies. Variations in the melting point can suggest

the presence of impurities or different polymorphic forms, which can have significant implications for a drug's stability and bioavailability.

Experimental Protocol: Capillary Melting Point Determination

This method is a standard, reliable technique for determining the melting range of a crystalline solid.

Methodology:


- **Sample Preparation:** Ensure the sample is completely dry and finely powdered to allow for uniform packing.
- **Capillary Loading:** Load a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. Pack the sample tightly by tapping the tube.
- **Apparatus Setup:** Place the loaded capillary tube into a calibrated melting point apparatus.
- **Heating Ramp:**
 - Begin with a rapid heating ramp to approach the expected melting point (e.g., 10-20 °C/min).
 - Approximately 15-20 °C below the anticipated melting point, reduce the heating rate to 1-2 °C/min. This slow ramp is crucial for accurate determination.
- **Observation and Recording:**
 - Record the temperature at which the first drop of liquid appears (T_1).
 - Record the temperature at which the entire sample has melted into a clear liquid (T_2).
 - The melting range is reported as $T_1 - T_2$.

Causality Behind Experimental Choices:

- **Fine Powder:** Ensures efficient and uniform heat transfer throughout the sample.

- Slow Heating Rate: A slow ramp near the melting point is essential to allow the temperature of the sample and the thermometer to equilibrate with the heating block, preventing an overestimation of the melting point.

Visualization: Melting Point Determination Workflow

[Click to download full resolution via product page](#)

Caption: Ionization state of a carboxylic acid relative to pH and pKa.

Lipophilicity (LogP)

The partition coefficient (P) is a measure of a compound's differential solubility in a biphasic system of an immiscible lipid (n-octanol) and an aqueous phase (water). It is commonly expressed in its logarithmic form, LogP.

Table 3: Predicted LogP for **2-(Methylthio)nicotinic Acid**

Property	Value	Type	Source
LogP	1.50	Computed	[8]
XLogP3	1.2	Computed	[1] [7]

Note: These are computationally predicted values. Experimental determination is recommended for confirmation.

Significance in Research and Development

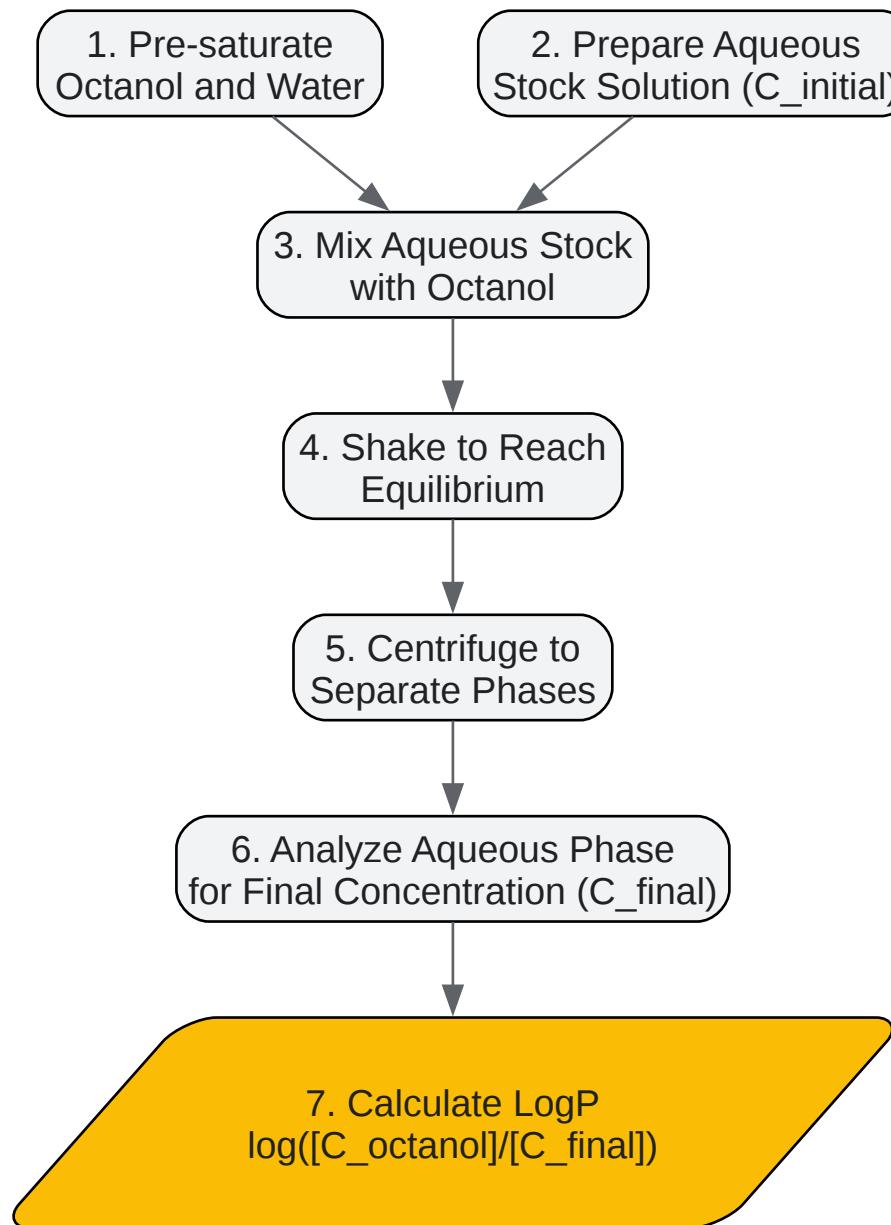
LogP is a fundamental parameter in ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

- Drug Absorption: A LogP value in the range of 1-3 is often associated with good oral absorption, as it reflects a balance between aqueous solubility needed to dissolve in the gut and lipid solubility needed to cross cell membranes.
- Membrane Permeability: Higher LogP generally correlates with increased permeability across the blood-brain barrier and other biological membranes.
- Toxicity: Very high LogP values (>5) can sometimes be associated with metabolic instability and non-specific toxicity due to membrane disruption or accumulation in fatty tissues.

Experimental Protocol: Shake-Flask Method for LogP Determination

This is the gold-standard method for experimentally measuring the LogP value.

Methodology:


- System Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) with n-octanol by mixing them vigorously and allowing the phases to separate.
- Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a known concentration.
- Partitioning:
 - Add a known volume of the aqueous stock solution to a known volume of the pre-saturated n-octanol in a glass vial.
 - Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow equilibrium to be reached.
- Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.
- Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound remaining in the aqueous phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
- Calculation:
 - Calculate the concentration of the compound in the octanol phase by mass balance: $[\text{Octanol}] = (\text{Initial } [\text{Aqueous}] - \text{Final } [\text{Aqueous}]) * (V_{\text{aqueous}} / V_{\text{octanol}})$.
 - Calculate P: $P = [\text{Octanol}] / \text{Final } [\text{Aqueous}]$.
 - Calculate LogP: $\text{LogP} = \log_{10}(P)$.

Causality Behind Experimental Choices:

- Pre-saturation of Solvents: This is critical to prevent volume changes during the experiment, as octanol and water have some mutual solubility.
- Centrifugation: Ensures a clean separation of the two phases, preventing cross-contamination that would lead to inaccurate concentration measurements.

- HPLC/UV Analysis: Provides a sensitive and specific method to quantify the analyte's concentration in the aqueous phase, which is essential for an accurate LogP calculation.

Visualization: Shake-Flask LogP Determination Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for LogP determination via the shake-flask method.

Aqueous Solubility

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. While specific experimental data for **2-(Methylthio)nicotinic acid** is not available in the searched literature, its structure as a zwitterionic-capable molecule (containing both a carboxylic acid and a basic pyridine ring) suggests its solubility will be highly pH-dependent. The parent compound, nicotinic acid, has a solubility of 1g in 60 mL of water (~16.7 mg/mL). [9]

Significance in Research and Development

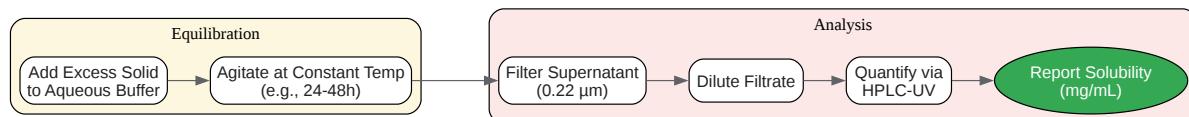
Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and is critical for developing parenteral (injectable) formulations.

- Bioavailability: Poor solubility is a major cause of low and variable oral bioavailability.
- Formulation: It dictates whether a compound can be formulated as a simple aqueous solution or if more complex strategies like co-solvents, surfactants, or salt formation are required.
- In Vitro Assays: Sufficient solubility in aqueous buffers is necessary to obtain reliable data from biological assays.

Experimental Protocol: Equilibrium Shake-Flask Solubility Assay

This method determines the thermodynamic equilibrium solubility of a compound.

Methodology:


- Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous medium (e.g., deionized water, phosphate-buffered saline pH 7.4) in a glass vial. The excess solid ensures that a saturated solution is formed.
- Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Sample Processing:

- After equilibration, allow the vials to stand to let the excess solid settle.
- Filter the supernatant through a low-binding filter (e.g., 0.22 μ m PVDF) to remove all undissolved solid.
- Quantification:
 - Dilute the clear filtrate with a suitable solvent.
 - Analyze the concentration of the dissolved compound in the filtrate by a validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.
- Reporting: The solubility is reported in units such as mg/mL or μ M.

Causality Behind Experimental Choices:

- Excess Solid: Guarantees that the solution reaches its maximum saturation point.
- Prolonged Agitation: Ensures that the system reaches thermodynamic equilibrium, providing a true measure of solubility rather than a kinetic one.
- Filtration: It is a critical step to remove any microscopic solid particles that could artificially inflate the measured concentration.

Visualization: Aqueous Solubility Determination Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for equilibrium shake-flask solubility determination.

Chemical Stability

The chemical stability of a compound determines its shelf-life and dictates necessary storage conditions. While direct stability data for **2-(Methylthio)nicotinic acid** is limited, related compounds like methylnicotinate are known to undergo slow hydrolysis to nicotinic acid. [10] Potential degradation pathways for **2-(Methylthio)nicotinic acid** could include oxidation of the sulfur atom (to sulfoxide or sulfone) and reactions common to carboxylic acids.

Significance in Research and Development

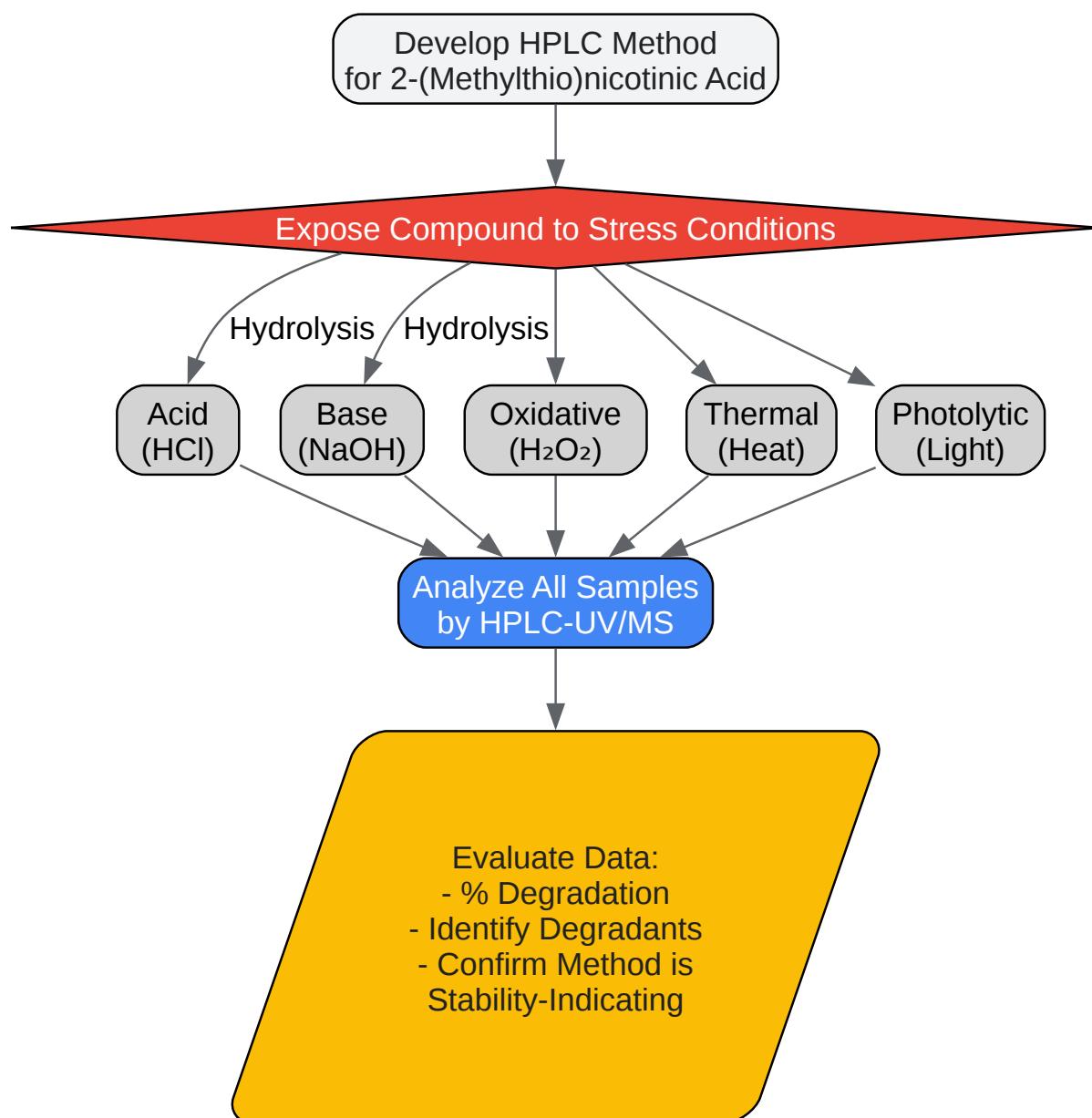
Stability studies are a regulatory requirement for any drug candidate.

- Shelf-life: Determines the expiration date of a drug product.
- Degradation Products: Identifies potential impurities that could form during storage, which must be assessed for their own safety and efficacy.
- Storage Conditions: Informs requirements for temperature, humidity, and light protection.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is used to intentionally degrade the compound under harsh conditions to rapidly identify likely degradation products and establish a stability-indicating analytical method.

Methodology:


- Method Development: Develop a robust HPLC method (typically reverse-phase) that can separate the parent compound from potential degradation products.
- Stress Conditions: Prepare solutions of the compound and expose them to a range of stress conditions in parallel with a control solution stored under normal conditions.
 - Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
 - Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
 - Oxidation: 3% H₂O₂ at room temperature for 24 hours.

- Thermal Stress: Store solid powder and solution at elevated temperature (e.g., 80 °C) for 48 hours.
- Photolytic Stress: Expose solid powder and solution to UV/Vis light (ICH Q1B guidelines).
- Analysis: Analyze all stressed samples by the developed HPLC method, often with mass spectrometry detection (LC-MS) to help identify the degradation products.
- Evaluation:
 - Calculate the percentage of degradation for the parent compound under each condition.
 - Assess the peak purity of the parent compound peak to ensure no degradation products are co-eluting. A method that meets this criterion is termed "stability-indicating."

Causality Behind Experimental Choices:

- Multiple Stressors: The use of acid, base, oxidant, heat, and light covers the most common degradation pathways a drug molecule is likely to encounter.
- LC-MS: Mass spectrometry is invaluable for providing molecular weight information of the new peaks that appear, which is the first step in identifying the structure of degradation products.

Visualization: Forced Degradation Study Flowchart

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-(Methylthio)nicotinic acid | C7H7NO2S | CID 262400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(METHYLTHIO)NICOTINIC ACID price,buy 2-(METHYLTHIO)NICOTINIC ACID - chemicalbook [m.chemicalbook.com]
- 3. 2-(Methylthio)nicotinic acid, 98+% | Fisher Scientific [fishersci.ca]
- 4. 2-(Methylthio)nicotinic acid, 98+% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. chemicalpoint.eu [chemicalpoint.eu]
- 6. scbt.com [scbt.com]
- 7. PubChemLite - 2-(methylthio)nicotinic acid (C7H7NO2S) [pubchemlite.lcsb.uni.lu]
- 8. lookchem.com [lookchem.com]
- 9. Nicotinic Acid [drugfuture.com]
- 10. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physicochemical properties of 2-(Methylthio)nicotinic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b186358#physicochemical-properties-of-2-methylthio-nicotinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com